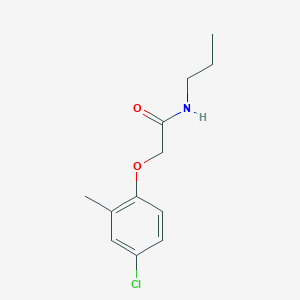![molecular formula C19H16ClN5O5S B331714 5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B331714.png)
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide is an organic compound with a complex structure that includes a chlorinated benzamide core, a nitro group, and a sulfamoyl-substituted pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a chlorinated benzamide reacts with a sulfamoyl-substituted pyrimidine under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorinated benzamide core can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.
科学的研究の応用
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the sulfamoyl-substituted pyrimidine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a sulfamoyl-substituted pyrimidine ring makes it a versatile compound for various applications.
特性
分子式 |
C19H16ClN5O5S |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H16ClN5O5S/c1-11-9-18(22-12(2)21-11)24-31(29,30)15-6-4-14(5-7-15)23-19(26)16-10-13(20)3-8-17(16)25(27)28/h3-10H,1-2H3,(H,23,26)(H,21,22,24) |
InChIキー |
WKCQJAFQXGTFKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(2-bromobenzyl)oxy]-3,5-diiodobenzylidene}-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331631.png)
![2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B331632.png)
![2-(2-chlorophenyl)-4-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B331633.png)
![2-(4-bromophenyl)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331634.png)
![Ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331636.png)
![2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331638.png)
![4-{2-[(2-bromobenzyl)oxy]benzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331642.png)
![N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331645.png)
![4-{3,5-dibromo-4-[(3-chlorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331647.png)
![2-(decanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331648.png)

![4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331651.png)
![2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B331653.png)
![N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331655.png)
